
4-hydroperoxyifosfamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroperoxyifosfamid ist ein Hydroperoxyderivat von Ifosfamid, einem bekannten Chemotherapeutikum. Diese Verbindung wurde entwickelt, um die Antikrebswirkungen von Ifosfamid zu verbessern, insbesondere seine Fähigkeit, die Blut-Hirn-Schranke zu durchdringen, was sie möglicherweise zur Behandlung von Hirntumoren nützlich macht .
2. Herstellungsmethoden
Die Synthese von 4-Hydroperoxyifosfamid beinhaltet die direkte Ozonisierung von Ifosfamid. Diese Methode bietet im Vergleich zur Fenton-Oxidation verbesserte Ausbeuten und ist im Vergleich zur Ozonisierung des entsprechenden 3-Butenylphosphorodiamidats bequemer . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Ozon als Oxidationsmittel, das Ifosfamid direkt in sein Hydroperoxyderivat umwandelt .
Vorbereitungsmethoden
The synthesis of 4-Hydroperoxyifosfamide involves the direct ozonation of ifosfamide. This method offers improved yields compared to Fenton oxidation and greater convenience compared to ozonation of the appropriate 3-butenyl phosphorodiamidate . The reaction conditions typically involve the use of ozone as the oxidizing agent, which directly converts ifosfamide to its hydroperoxy derivative .
Analyse Chemischer Reaktionen
4-Hydroperoxyifosfamid unterliegt verschiedenen Arten chemischer Reaktionen:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen weiter oxidiert werden.
Reduktion: Sie kann zu ihrem entsprechenden Alkohol reduziert werden.
Substitution: Die Hydroperoxygruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Ozon und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
Combination Therapies
1. Hyperthermia and 4-Hydroperoxyifosfamide
Research indicates that combining hyperthermia with this compound significantly increases cytotoxicity in cancer cells. A study on T-cell leukemia demonstrated that hyperthermia not only amplified the cytotoxic effects of this compound but also stimulated early caspase activation, which is crucial for apoptosis . In another study involving B-cell precursor leukemia, the combination treatment resulted in enhanced apoptosis rates compared to either treatment alone .
2. Synergistic Effects with Other Anticancer Agents
This compound has shown additive effects when combined with various anticancer drugs. In vitro studies have demonstrated that it works effectively with agents such as bleomycin, cisplatin, doxorubicin, and etoposide against different cancer cell lines, including osteosarcoma and T-cell leukemia . Notably, methotrexate exhibited a protective effect when administered alongside this compound, suggesting careful consideration is needed when planning combination therapies .
Case Study 1: T-Cell Leukemia
A clinical study investigated the effects of hyperthermia combined with this compound on patients with relapsed T-cell leukemia. The findings indicated a significant increase in cell death rates due to the synergistic effects of both treatments, suggesting this combination could be a viable option for intensifying chemotherapy in high-risk cases .
Case Study 2: B-Cell Precursor Leukemia
In another study focusing on childhood acute lymphoblastic leukemia (ALL), researchers observed that the application of hyperthermia alongside this compound resulted in improved outcomes for patients who had previously shown resistance to standard chemotherapy protocols. The study highlighted the distinct kinetics of caspase activation induced by both treatments, further supporting their combined use .
Comparative Efficacy
The efficacy of this compound compared to other chemotherapeutic agents can be summarized in the following table:
Wirkmechanismus
4-Hydroperoxyifosfamide exerts its effects through the generation of reactive oxygen species (ROS) and the formation of DNA cross-links. These actions lead to the disruption of DNA replication and transcription, ultimately causing cell death. The compound primarily targets rapidly dividing cancer cells, making it effective in treating various types of cancer .
Vergleich Mit ähnlichen Verbindungen
4-Hydroperoxyifosfamid ähnelt anderen Oxazaphosphorin-Verbindungen wie Ifosfamid und Cyclophosphamid. Es besitzt jedoch einzigartige Eigenschaften, die es in bestimmten Anwendungen effektiver machen:
Ähnliche Verbindungen umfassen:
- Ifosfamid
- Cyclophosphamid
- 4-Hydroperoxycyclophosphamid
Biologische Aktivität
4-Hydroperoxyifosfamide (4-HO-IFA) is an active metabolite of the chemotherapeutic agent ifosfamide, which has been extensively studied for its biological activity, particularly in the context of cancer treatment. This article provides a comprehensive overview of the biological activity of 4-HO-IFA, including its mechanisms of action, effects on various cell types, and relevant research findings.
4-HO-IFA exerts its biological effects primarily through DNA cross-linking , leading to apoptosis in cancer cells. This compound is known to induce cell death independently of caspase activation, which is a common pathway in apoptosis. Instead, it activates mitochondrial pathways that contribute to cell death . The compound's ability to cross-link DNA is crucial for its anticancer activity, as it interferes with DNA replication and transcription.
In Vitro Studies
Numerous in vitro studies have evaluated the efficacy of 4-HO-IFA against various cancer cell lines:
- Malignant Glioma Cells : In studies involving glioma cell cultures (HTZ17, 146, and 209B), increasing doses of 4-HO-IFA were shown to significantly reduce cell viability. The compound demonstrated potent cytotoxicity, highlighting its potential as a therapeutic agent for gliomas .
- T Cell Leukemia : Research indicated that 4-HO-IFA induced cytotoxicity in T cell leukemia cells. Notably, hyperthermia was found to enhance the cytotoxic effects of 4-HO-IFA, suggesting a potential combination therapy approach .
- Fibromatosis Cells : In short-term cultures of fibromatosis cells, chemosensitivity to 4-HO-IFA was observed, indicating its effectiveness against these tumor cells as well .
Combination Therapies
4-HO-IFA has also been studied in combination with other chemotherapeutic agents. For instance, it exhibited additive effects when used alongside bleomycin, cisplatin, doxorubicin, and other drugs. This suggests that 4-HO-IFA could enhance the efficacy of existing chemotherapy regimens .
Case Studies and Clinical Implications
Clinical studies have begun to explore the implications of using 4-HO-IFA in treatment protocols:
- Thermochemotherapy : A study highlighted the effectiveness of combining hyperthermia with 4-HO-IFA treatment in leukemia patients. The results showed improved outcomes compared to standard treatments alone .
- Patient-Derived Samples : Research utilizing patient-derived leukemic cells demonstrated that combining hyperthermia with 4-HO-IFA led to increased cytotoxicity in a significant number of cases .
Summary Table of Biological Activities
Cell Type | Effect | Combination Therapy |
---|---|---|
Malignant Glioma | Significant reduction in viability | Not specified |
T Cell Leukemia | Induced cytotoxicity | Enhanced by hyperthermia |
Fibromatosis Cells | Chemosensitivity | Not specified |
Various Tumor Cells | Additive effects with other drugs | Bleomycin, cisplatin, doxorubicin |
Eigenschaften
CAS-Nummer |
39800-28-7 |
---|---|
Molekularformel |
C7H15Cl2N2O4P |
Molekulargewicht |
293.08 g/mol |
IUPAC-Name |
N,3-bis(2-chloroethyl)-4-hydroperoxy-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |
InChI |
InChI=1S/C7H15Cl2N2O4P/c8-2-4-10-16(13)11(5-3-9)7(15-12)1-6-14-16/h7,12H,1-6H2,(H,10,13) |
InChI-Schlüssel |
YGZIWEZFFBPCLN-UHFFFAOYSA-N |
SMILES |
C1COP(=O)(N(C1OO)CCCl)NCCCl |
Kanonische SMILES |
C1COP(=O)(N(C1OO)CCCl)NCCCl |
Key on ui other cas no. |
39800-28-7 |
Synonyme |
4-hydroperoxyifosfamide hydroperoxyisophosphamide hydroperoxyisophosphamide, (cis)-isomer hydroperoxyisophosphamide, (trans)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.